molecular formula C19H21N3O2S2 B10878480 2-{[(Phenylcarbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-{[(Phenylcarbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B10878480
M. Wt: 387.5 g/mol
InChI Key: QVNULYIZVKAIOY-UHFFFAOYSA-N
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Description

2-{[(Phenylcarbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring fused with a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Phenylcarbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the cyclooctane moiety. The phenylcarbonyl and carbamothioyl groups are then added through nucleophilic substitution reactions. Key reagents include thiophene, cyclooctanone, phenyl isocyanate, and thiourea. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification processes like recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(Phenylcarbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often conducted in anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols; usually carried out under reflux conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{[(Phenylcarbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
  • Phenylthiourea derivatives
  • Cyclooctane-based thiophenes

Uniqueness

2-{[(Phenylcarbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide stands out due to its unique combination of a thiophene ring with a cyclooctane moiety and the presence of both phenylcarbonyl and carbamothioyl groups. This structural complexity contributes to its diverse chemical reactivity and broad range of applications in various fields.

Properties

Molecular Formula

C19H21N3O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

2-(benzoylcarbamothioylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

InChI

InChI=1S/C19H21N3O2S2/c20-16(23)15-13-10-6-1-2-7-11-14(13)26-18(15)22-19(25)21-17(24)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H2,20,23)(H2,21,22,24,25)

InChI Key

QVNULYIZVKAIOY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CC=CC=C3)C(=O)N

Origin of Product

United States

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